Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative in the presence of a base.
Next, the trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with the thiazole intermediate. The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate is used as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its trifluoromethyl group, which can improve the metabolic stability and bioavailability of drug candidates. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In materials science, the compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzoate
- Ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate
- Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenesulfonate
Uniqueness
Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate is unique due to the combination of its trifluoromethyl group and thiazole ring, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S/c1-24-17(23)12-7-5-11(6-8-12)16-22-15(10-25-16)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTYUZTWUPURQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.